2-Bromo-4-chloro-5-methylbenzonitrile

Catalog No.
S14486688
CAS No.
M.F
C8H5BrClN
M. Wt
230.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-5-methylbenzonitrile

Product Name

2-Bromo-4-chloro-5-methylbenzonitrile

IUPAC Name

2-bromo-4-chloro-5-methylbenzonitrile

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

InChI

InChI=1S/C8H5BrClN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3

InChI Key

YUTNGFRQJHIAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)C#N

2-Bromo-4-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClNC_8H_5BrClN. It is a derivative of benzonitrile characterized by the substitution of a bromine atom at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position of the benzene ring. This unique arrangement of substituents contributes to its distinct chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry and various industrial applications .

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
  • Reduction: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium amide or potassium thiolate in polar aprotic solvents.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
  • Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

  • From Nucleophilic Substitution: Various substituted benzonitriles.
  • From Oxidation: Benzoic acid derivatives or benzaldehyde derivatives.
  • From Reduction: Benzylamine derivatives or other reduced forms of the nitrile group.

Research into the biological activity of 2-Bromo-4-chloro-5-methylbenzonitrile is ongoing. Preliminary studies suggest that it may exhibit interactions with various biomolecules, potentially influencing biological pathways. These interactions could lead to significant implications for drug development and therapeutic applications, although detailed mechanisms remain to be fully elucidated.

The synthesis of 2-Bromo-4-chloro-5-methylbenzonitrile typically involves:

  • Bromination and Chlorination of 4-Methylbenzonitrile: This process uses bromine and chlorine in the presence of catalysts like iron or aluminum chloride. Controlled temperature and solvent conditions are critical to achieve selective substitution on the benzene ring.
  • Industrial Production: Large-scale production may employ continuous flow reactors and advanced separation techniques to optimize yield and purity .

2-Bromo-4-chloro-5-methylbenzonitrile has several applications across various fields:

  • Chemical Industry: Serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biological Research: Investigated for potential interactions with biomolecules, contributing to understanding its mechanism of action.
  • Medicine: Explored for use in drug development and as a building block for active pharmaceutical ingredients.
  • Specialty Chemicals Production: Utilized in creating agrochemicals and materials science products .

Studies on 2-Bromo-4-chloro-5-methylbenzonitrile's interactions with biomolecules are crucial for understanding its potential biological effects. Initial findings indicate possible interactions with enzymes or receptors, which are vital for elucidating its therapeutic applications. Further research is necessary to clarify these interactions and their implications for drug design.

Several compounds share structural similarities with 2-Bromo-4-chloro-5-methylbenzonitrile:

Compound NameKey Differences
4-Bromo-2-methylbenzonitrileLacks the chlorine substituent
2-Bromo-5-chloro-4-methylbenzonitrileDifferent substitution pattern
4-Chloro-2-methylbenzonitrileLacks the bromine substituent

Uniqueness

The uniqueness of 2-Bromo-4-chloro-5-methylbenzonitrile lies in its specific combination of bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it particularly valuable for specific synthetic applications and research purposes .

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

228.92939 g/mol

Monoisotopic Mass

228.92939 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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